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Compound of Interest

Compound Name: (E)-Osmundacetone

Cat. No.: B1244309 Get Quote

(E)-Osmundacetone, a naturally occurring phenolic compound, has garnered significant

attention within the scientific community for its diverse pharmacological activities. This guide

provides a comprehensive comparison of its effects observed in laboratory settings (in vitro)

and in living organisms (in vivo), supported by experimental data and detailed protocols. The

information is intended for researchers, scientists, and professionals in drug development to

facilitate an objective evaluation of its therapeutic potential.

Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on (E)-
Osmundacetone, also referred to as Osmundacetone (OAC or Osu) and 4-(3,4-

Dihydroxyphenyl)-3-buten-2-one (DHBAc).
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Cell Line Assay
Target/Effec
t Measured

Concentrati
on

Result Citation

HT22 (mouse

hippocampal)
Cell Viability

Neuroprotecti

on against

glutamate

toxicity

2 µM

98.26% ±

1.03% cell

viability

recovery

[1]

HT22 (mouse

hippocampal)
DPPH Assay

Antioxidant

activity

IC50: 7.88 ±

0.02 μM

Potent radical

scavenging

activity

[2]

RAW 264.7

(macrophage

-like)

TRAP

Staining

Inhibition of

osteoclast

differentiation

Dose-

dependent

Significant

reduction in

osteoclast

formation

[3]

HemECs

(endothelial

cells from

hemangioma

s)

CCK-8 Assay

Inhibition of

cell

proliferation

Not specified

Significant

reduction in

cell viability

[4]

HemECs

(endothelial

cells from

hemangioma

s)

Colony

Formation

Assay

Inhibition of

cell

proliferation

Not specified

Reduced

colony-

forming ability

[4]

Non-small

cell lung

cancer

(NSCLC)

cells

Seahorse

XFe24

Analyzer

ATP

production
Not specified

Decreased

ATP

production

via oxidative

phosphorylati

on

[5]
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Animal Model Condition Treatment Key Findings Citation

Rats

Cerebral

Ischemia-

Reperfusion (I/R)

Injury

Low and high

doses of (E)-

Osmundacetone

(DHBAc)

Significantly

decreased

neurological

impairment

scores and

smaller infarct

sizes compared

to the I/R group.

The high-dose

group showed

effects similar to

nimodipine.

[6]

Rats

Cerebral

Ischemia-

Reperfusion (I/R)

Injury

Intragastric

administration of

DHBAc for 7

days

Significantly

increased mRNA

expression of

Nrf2 and protein

expression of

HO-1 and NQO1.

Significantly

decreased

Keap1 mRNA

and cleaved

caspase-3

protein

expression.

[7]

Mice
Infantile

Hemangiomas

(E)-

Osmundacetone

(OSC) treatment

Effectively

reduced

hemangioma

size and

improved

histopathological

changes.

[4]

Animal Models Rheumatoid

Arthritis

(E)-

Osmundacetone

Reduced

arthritis-induced

[3]
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(Osu) treatment swelling and

bone destruction;

alleviated

inflammation-

related factors

and oxidative

stress.

Key Signaling Pathways and Mechanisms of Action
(E)-Osmundacetone exerts its effects through the modulation of several key signaling

pathways.

Neuroprotection via Nrf2/HO-1 and MAPK Inhibition
In models of neurological damage, (E)-Osmundacetone demonstrates protective effects by

activating the Nrf2 pathway and inhibiting MAPK signaling.[2][7][8] Upon exposure to oxidative

stress, it promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of

antioxidant enzymes like HO-1 and NQO1.[6][7] Concurrently, it suppresses the

phosphorylation of MAPKs, including JNK, ERK, and p38, which are involved in apoptotic

pathways.[2][8]
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Glutamate-induced
Oxidative Stress

ROS Accumulation

induces

Intracellular Ca2+
Increase

induces

MAPK Pathway
(JNK, ERK, p38)

activates

(E)-Osmundacetone

inhibits

inhibits Nrf2 Activation

activates

Apoptosis

promotes

Neuronal Cell Survival

prevents

HO-1 & HSP70
Expression

upregulates

promotes

induces
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(E)-Osmundacetone

Caspase-8, -9, -3
Activation

activates

VEGFR2 & MMP9
Expression

inhibits

Apoptosis of
HemECs

induces

Hemangioma
Growth

inhibits

Angiogenesis

promotes

promotes
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Pre-treat with
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Induce toxicity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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